molecular formula C15H17ClN4O B2907145 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034246-05-2

1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea

Cat. No. B2907145
CAS RN: 2034246-05-2
M. Wt: 304.78
InChI Key: AOYBIMAADVWUST-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, also known as THPP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. THPP belongs to the class of urea derivatives and has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), which are key regulators of the cell cycle.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea and to determine its potential clinical applications.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea involves the reaction of 2-chloroaniline with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with urea to obtain 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea in high yield and purity.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-2,5-6,10H,3-4,7-9H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYBIMAADVWUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)NC3=CC=CC=C3Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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